molecular formula C13H17ClN2O B14900965 1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one

1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one

Cat. No.: B14900965
M. Wt: 252.74 g/mol
InChI Key: JXUGBWCCFBYNTN-UHFFFAOYSA-N
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Description

1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one is a synthetic compound with a complex structure It features a pyrrolidine ring, an aminomethyl group, and a chlorophenyl group

Preparation Methods

The synthesis of 1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Aminomethyl Group: This step typically involves the reaction of the pyrrolidine ring with a suitable aminomethylating agent.

    Attachment of the Chlorophenyl Group: This can be done through a substitution reaction where the chlorophenyl group is introduced to the ethanone backbone.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions.

Scientific Research Applications

1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one can be compared with similar compounds such as:

    1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.

    1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-(3-bromophenyl)ethan-1-one: This compound features a bromine atom instead of chlorine, which may result in different chemical properties and reactivity.

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

1-[3-(aminomethyl)pyrrolidin-1-yl]-2-(3-chlorophenyl)ethanone

InChI

InChI=1S/C13H17ClN2O/c14-12-3-1-2-10(6-12)7-13(17)16-5-4-11(8-15)9-16/h1-3,6,11H,4-5,7-9,15H2

InChI Key

JXUGBWCCFBYNTN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CN)C(=O)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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